molecular formula C13H15FO2 B3849388 [(Z)-hex-2-enyl] 4-fluorobenzoate

[(Z)-hex-2-enyl] 4-fluorobenzoate

Cat. No.: B3849388
M. Wt: 222.25 g/mol
InChI Key: CHVGBRKRRIGIFD-PLNGDYQASA-N
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Description

[(Z)-hex-2-enyl] 4-fluorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom on the benzene ring and a hex-2-enyl group attached to the ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-hex-2-enyl] 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with (Z)-hex-2-enol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(Z)-hex-2-enyl] 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: 4-fluorobenzoic acid or 4-fluorobenzaldehyde.

    Reduction: [(Z)-hex-2-enyl] 4-fluorobenzyl alcohol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[(Z)-hex-2-enyl] 4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(Z)-hex-2-enyl] 4-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-fluorobenzoic acid and (Z)-hex-2-enol, which can then participate in various biochemical pathways. The fluorine atom on the benzene ring can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

[(Z)-hex-2-enyl] 4-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 4-fluorobenzoate: Similar ester functionality but with an ethyl group instead of a hex-2-enyl group.

    Methyl 4-fluorobenzoate: Another ester with a methyl group.

    [(Z)-hex-2-enyl] benzoate: Similar structure but without the fluorine atom on the benzene ring.

Properties

IUPAC Name

[(Z)-hex-2-enyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h4-9H,2-3,10H2,1H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVGBRKRRIGIFD-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCOC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\COC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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